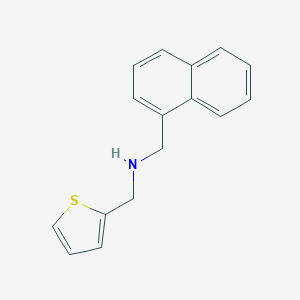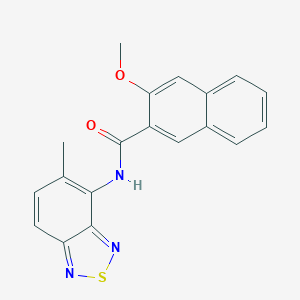![molecular formula C23H19N3O3S B279589 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA](/img/structure/B279589.png)
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea is a synthetic organic compound with the molecular formula C23H19N3O3S and a molecular weight of 417.48 g/mol This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a phenylacetyl thiourea moiety
Méthodes De Préparation
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using reagents such as methyl iodide in the presence of a base.
Formation of the Phenylacetyl Thiourea Moiety: This step involves the reaction of phenyl isothiocyanate with an amine derivative to form the thiourea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as halides or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation . The benzoxazole ring and thiourea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea can be compared with other similar compounds, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also features a heterocyclic ring and has been studied for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar to the target compound, this derivative has shown potential in biological applications, particularly in cancer research.
The uniqueness of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C23H19N3O3S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c1-28-19-12-11-16(22-24-17-9-5-6-10-20(17)29-22)14-18(19)25-23(30)26-21(27)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,25,26,27,30) |
Clé InChI |
BXYILKRQLOBWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B279507.png)
![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B279508.png)

![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)
![N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279515.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B279517.png)
![4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B279518.png)
![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)
![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B279526.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B279527.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B279528.png)
![5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279529.png)
